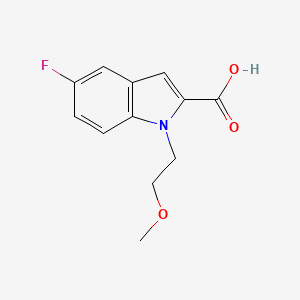

5-Fluoro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid

Description

5-Fluoro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid (CAS: 2270910-57-9) is a fluorinated indole derivative with a 2-methoxyethyl substituent at the 1-position and a carboxylic acid group at the 2-position of the indole ring. Its molecular formula is C₁₂H₁₂FNO₃, and its structure is characterized by the bicyclic indole core fused with a benzene ring and a pyrrole moiety.

Properties

IUPAC Name |

5-fluoro-1-(2-methoxyethyl)indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-17-5-4-14-10-3-2-9(13)6-8(10)7-11(14)12(15)16/h2-3,6-7H,4-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWGRKFKXVRTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)F)C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid typically involves the fluorination of an indole precursor. One common method is the direct fluorination of the indole ring using electrophilic fluorinating agents. Another approach is the cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods

Industrial production methods for fluorinated indole derivatives often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated position or other reactive sites on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-Fluoro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of indole-2-carboxylic acid derivatives are heavily influenced by substituent type and position. Key analogs include:

Key Observations :

- The 2-methoxyethyl group in the target compound improves water solubility compared to methyl or benzoyl substituents, as seen in the lower Rf values of bulkier analogs (e.g., 0.67 for benzoylphenyl derivatives vs. predicted higher mobility for the target compound) .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and membrane permeability compared to chlorine, which may improve bioavailability .

Reactivity Trends :

- Bulkier substituents (e.g., benzoylphenyl) reduce reaction yields (e.g., 10% for N-[2-(4-methylbenzoyl)phenyl] derivatives) due to steric hindrance .

- The 2-methoxyethyl group may offer a balance between steric accessibility and solubility, enabling higher synthetic efficiency compared to aromatic substituents.

Biological Activity

5-Fluoro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is a synthetic compound derived from the indole framework, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their ability to interact with various biological targets. The presence of fluorine and other substituents can enhance the pharmacological properties of these compounds, making them valuable in drug design and development.

Target Interactions:

5-Fluoro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is believed to interact with multiple receptors and enzymes, similar to other indole derivatives. The fluorine atom at the 5-position may enhance binding affinity and selectivity towards biological targets.

Biochemical Pathways:

The compound can influence several biochemical pathways, potentially leading to antiviral, anti-inflammatory, and anticancer effects. Its mechanism may involve modulation of receptor activity or inhibition of specific enzymes.

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties. For example, studies have shown that certain indole compounds can inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles.

Anticancer Properties

5-Fluoro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid has been explored for its potential anticancer effects. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Indoles have shown effectiveness against a range of bacteria and fungi, suggesting a potential role in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

A study on substituted indole derivatives highlighted that modifications at specific positions significantly affect biological activity. The presence of fluorine at the 5-position has been associated with enhanced potency against various targets, including cannabinoid receptors .

Case Studies

Several case studies have documented the efficacy of indole derivatives in preclinical models:

- Case Study 1: A derivative demonstrated significant inhibition of cancer cell lines with IC50 values below 100 nM.

- Case Study 2: An antiviral assay indicated that compounds similar to 5-Fluoro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid reduced viral load in infected cell cultures by over 50%.

Comparative Analysis

| Compound | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| 5-Fluoro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid | Antiviral, Anticancer | <100 | Effective against multiple cancer cell lines |

| 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid | Antiviral | 79 | Potent CB1 receptor modulator |

| 5-Fluoroindole-2-carboxylic acid | Antimicrobial | >1000 | Less potent than other derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.